Chiral Purity and Enantiomeric Differentiation: R-Configuration versus S-Enantiomer
The target compound (R-enantiomer, CAS 1310680-39-7) exhibits an optical rotation of [α]D20 = -20 ± 2º (c=1 in AcOEt), with commercial availability at ≥99% purity by HPLC . In contrast, the S-enantiomer (CAS 35264-04-1) is reported with a melting point range of 88–90°C and a purity specification of 95%+ . The MDL numbers differ between the two enantiomers: MFCD12545944 for the R-enantiomer and MFCD07369172 for the S-enantiomer . This enantiomeric divergence dictates that the two compounds are not interchangeable in stereospecific applications; substitution would invert the chiral center and yield a diastereomeric peptide product with altered biological activity .
| Evidence Dimension | Chiral purity and optical rotation |
|---|---|
| Target Compound Data | Purity ≥99% (HPLC); [α]D20 = -20 ± 2º (c=1 in AcOEt); MDL MFCD12545944 |
| Comparator Or Baseline | S-enantiomer (CAS 35264-04-1): Purity 95%+; Melting point 88–90°C; MDL MFCD07369172 |
| Quantified Difference | ≥4 percentage-point purity advantage (≥99% vs 95%+); opposite optical rotation sign (-20° R vs not specified for S); distinct MDL identifiers |
| Conditions | Optical rotation measured in ethyl acetate (AcOEt) at 20°C; purity determined by HPLC per vendor specification |
Why This Matters
Procurement of the correct enantiomer with verified optical rotation is essential for maintaining stereochemical integrity in peptide-based drug candidates; substitution with the S-enantiomer introduces a different stereoisomer that may produce invalid SAR data or require de novo stereochemical characterization.
